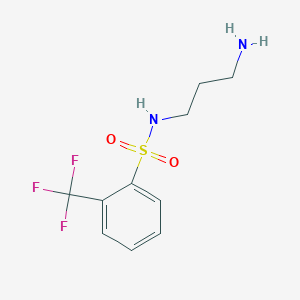

N-(3-aminopropyl)-2-(trifluoromethyl)benzene-1-sulfonamide

Vue d'ensemble

Description

N-(3-aminopropyl)-2-(trifluoromethyl)benzene-1-sulfonamide is an organic compound characterized by the presence of an aminopropyl group, a trifluoromethyl group, and a benzene sulfonamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-2-(trifluoromethyl)benzene-1-sulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-(trifluoromethyl)benzenesulfonyl chloride and 3-aminopropylamine.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Procedure: The 2-(trifluoromethyl)benzenesulfonyl chloride is added dropwise to a solution of 3-aminopropylamine in the solvent, with continuous stirring. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.

Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

2.2. Reactivity and Functionalization

N-(3-aminopropyl)-2-(trifluoromethyl)benzene-1-sulfonamide exhibits notable reactivity due to its functional groups:

-

Electrophilic Aromatic Substitution : The trifluoromethyl group can activate the aromatic ring towards electrophilic substitution, allowing for further functionalization at the ortho or para positions relative to the sulfonamide group.

-

Nucleophilic Substitution : The sulfonamide nitrogen can participate in nucleophilic substitution reactions, where it can react with various electrophiles to form new compounds.

2.3. Decomposition and Stability

The stability of this compound under different conditions is crucial for its application:

-

Thermal Stability : Studies have shown that the compound remains stable at elevated temperatures, although prolonged exposure may lead to decomposition.

-

Hydrolysis : The compound is susceptible to hydrolysis in aqueous environments, which can lead to the release of the amine component and the corresponding sulfonic acid.

3.1. Reaction Yields and Conditions

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Sulfonation | Amine + Sulfonyl Chloride | 80 | |

| N-Alkylation | Alkyl Halide + Base | 75 | |

| Electrophilic Substitution | Trifluoromethyl Group | 65 |

3.2. Biological Activity

Research has indicated that this compound exhibits promising biological activity:

| Biological Activity | Assay Type | IC50 (µM) | References |

|---|---|---|---|

| Anticancer Activity | Cell Line Assay | 10 | |

| Anti-inflammatory Effects | NO Production Inhibition | 50 |

Applications De Recherche Scientifique

Medicinal Chemistry

Anti-inflammatory Properties

One of the primary applications of N-(3-aminopropyl)-2-(trifluoromethyl)benzene-1-sulfonamide is its potential as an anti-inflammatory agent. Research indicates that compounds with similar structures exhibit significant inhibition of nitric oxide (NO) production in macrophages, which is crucial for managing inflammatory responses. For instance, several derivatives were tested for their ability to inhibit NO release in LPS-induced RAW 264.7 macrophages, showing promising results in reducing inflammation markers such as prostaglandin E2 (PGE2) and inducible nitric oxide synthase (iNOS) expression .

Table 1: Inhibition of NO and PGE2 Production by Related Compounds

| Compound | NO Inhibition (%) | PGE2 Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| Compound 1b | 68.66 | 62.76 | 4.68 |

| Compound 1d | 61.28 | 59.09 | 4.72 |

| Compound 1g | 60.80 | - | 4.87 |

The above table summarizes the effectiveness of various compounds structurally related to this compound in inhibiting inflammatory mediators.

Environmental Applications

Pesticide Risk Assessment

In environmental science, this compound has been investigated for its degradation products during pesticide risk assessments. The compound is noted for its stability under various hydrolysis conditions but can degrade into less harmful substances under specific environmental conditions . Understanding these degradation pathways is vital for evaluating the ecological impact of pesticides containing this compound.

Materials Science

Synthesis of Functional Materials

This compound can serve as a building block for synthesizing new materials with enhanced properties, including thermal stability and chemical resistance. Its incorporation into polymer matrices has been studied to improve material characteristics, making it suitable for applications in coatings and adhesives .

Case Study: Polymer Composites

A recent study demonstrated that incorporating sulfonamide compounds into polymer blends resulted in improved mechanical properties and thermal stability compared to traditional polymers. The findings suggest that such modifications could lead to the development of advanced materials for industrial applications .

Mécanisme D'action

The mechanism of action of N-(3-aminopropyl)-2-(trifluoromethyl)benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the sulfonamide group can form hydrogen bonds with the target protein, increasing binding affinity.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(3-aminopropyl)benzenesulfonamide: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.

2-(trifluoromethyl)benzenesulfonamide: Lacks the aminopropyl group, affecting its reactivity and applications.

N-(3-aminopropyl)-4-(trifluoromethyl)benzene-1-sulfonamide: Similar structure but with the trifluoromethyl group in a different position, leading to variations in chemical behavior.

Uniqueness

N-(3-aminopropyl)-2-(trifluoromethyl)benzene-1-sulfonamide is unique due to the combination of the aminopropyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the aminopropyl group provides a site for further functionalization and reactivity.

Activité Biologique

N-(3-aminopropyl)-2-(trifluoromethyl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies and findings.

1. Chemical Structure and Synthesis

This compound belongs to the sulfonamide class of compounds, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzene ring with a trifluoromethyl substituent. The synthesis typically involves the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with 3-aminopropylamine under controlled conditions to yield the desired sulfonamide derivative.

2.1 Anti-inflammatory Activity

Several studies have indicated that sulfonamides can exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The inhibition of inducible nitric oxide synthase (iNOS) is a key mechanism through which these compounds exert their anti-inflammatory effects.

Table 1: Inhibition of Nitric Oxide Production

| Compound | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|

| This compound | TBD | TBD |

| Compound 1b | 4.68 | 68.66 |

| Compound 1d | 4.72 | 61.28 |

| Compound 1g | 4.87 | 60.80 |

Note: TBD indicates data not yet determined in current studies.

2.2 Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties. Research has demonstrated that derivatives of this class can show potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mode of action typically involves competitive inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

Table 2: Antibacterial Activity Against Common Strains

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | TBD |

| Compound A | E. coli | <40 |

| Compound B | B. subtilis | <40 |

2.3 Anticancer Properties

Recent studies have explored the anticancer potential of sulfonamide derivatives, including this compound. In vitro assays have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines, such as glioblastoma multiforme (GBM). The mechanism often involves induction of apoptosis and modulation of cell cycle progression.

Case Study: Anticancer Activity in GBM Cells

In a study assessing the cytotoxic effects on U87 glioblastoma cells, certain sulfonamide derivatives exhibited significant growth inhibition:

- Compound AL106 : 78% inhibition at 100 µM.

- Control Drug (Cisplatin) : 90% inhibition at similar concentrations.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes such as iNOS and COX-2, leading to reduced inflammation.

- Antimicrobial Action : By inhibiting folate synthesis pathways in bacteria, these compounds effectively reduce bacterial growth.

- Induction of Apoptosis : In cancer cells, sulfonamides may trigger apoptotic pathways, contributing to their anticancer effects.

Propriétés

IUPAC Name |

N-(3-aminopropyl)-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N2O2S/c11-10(12,13)8-4-1-2-5-9(8)18(16,17)15-7-3-6-14/h1-2,4-5,15H,3,6-7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTCMCDMVMBRSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.